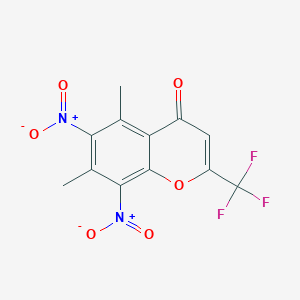

5,7-dimethyl-6,8-dinitro-2-(trifluoromethyl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,7-dimetil-6,8-dinitro-2-(trifluorometil)-4H-cromen-4-ona es un compuesto orgánico sintético que pertenece a la familia de las cromonas. Las cromonas son conocidas por sus diversas actividades biológicas y aplicaciones en varios campos, incluida la química medicinal y la ciencia de los materiales. Este compuesto en particular se caracteriza por la presencia de grupos nitro en las posiciones 6 y 8, un grupo trifluorometil en la posición 2 y grupos metil en las posiciones 5 y 7 en la columna vertebral de la cromona.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5,7-dimetil-6,8-dinitro-2-(trifluorometil)-4H-cromen-4-ona generalmente implica la nitración de 5,7-dimetil-2-(trifluorometil)cromona. El proceso de nitración se puede controlar para producir los derivados mono-nitro o dinitro, dependiendo de las condiciones de reacción. La nitración generalmente se lleva a cabo utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico a bajas temperaturas para asegurar la nitración selectiva en las posiciones deseadas .

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactivos de calidad industrial y la implementación de medidas de seguridad para manejar los agentes nitrantes altamente reactivos.

Análisis De Reacciones Químicas

Tipos de reacciones

5,7-dimetil-6,8-dinitro-2-(trifluorometil)-4H-cromen-4-ona puede sufrir varias reacciones químicas, que incluyen:

Reducción: Los grupos nitro se pueden reducir a grupos amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador o hidruros metálicos.

Sustitución: El compuesto puede participar en reacciones de sustitución aromática nucleofílica debido a la naturaleza atrayente de electrones de los grupos nitro.

Oxidación: Los grupos metil se pueden oxidar a ácidos carboxílicos en condiciones oxidativas fuertes.

Reactivos y condiciones comunes

Reducción: Gas hidrógeno con un catalizador de paladio o borohidruro de sodio.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Oxidación: Permanganato de potasio o trióxido de cromo en medio ácido.

Principales productos formados

Reducción: 5,7-dimetil-6,8-diamino-2-(trifluorometil)-4H-cromen-4-ona.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Oxidación: 5,7-dicarboxi-6,8-dinitro-2-(trifluorometil)-4H-cromen-4-ona.

Aplicaciones Científicas De Investigación

5,7-dimetil-6,8-dinitro-2-(trifluorometil)-4H-cromen-4-ona tiene varias aplicaciones en la investigación científica:

Química: Utilizado como precursor para la síntesis de otras moléculas orgánicas complejas.

Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Investigado por su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.

Industria: Utilizado en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas específicas.

Mecanismo De Acción

El mecanismo de acción de 5,7-dimetil-6,8-dinitro-2-(trifluorometil)-4H-cromen-4-ona depende en gran medida de su interacción con los objetivos biológicos. Los grupos nitro pueden sufrir biorreducción para formar intermediarios reactivos que interactúan con los componentes celulares, lo que lleva a varios efectos biológicos. El grupo trifluorometil aumenta la lipofilia del compuesto, facilitando su interacción con las membranas lipídicas y los objetivos intracelulares.

Comparación Con Compuestos Similares

Compuestos similares

5,7-dimetil-6-nitro-2-(trifluorometil)-4H-cromen-4-ona: Un derivado mono-nitro con actividades biológicas similares pero menos pronunciadas.

5,7-dimetil-2-(trifluorometil)-4H-cromen-4-ona: Carece de grupos nitro, lo que da como resultado una reactividad química y propiedades biológicas diferentes.

Singularidad

5,7-dimetil-6,8-dinitro-2-(trifluorometil)-4H-cromen-4-ona es único debido a la presencia de dos grupos nitro, que influyen significativamente en su reactividad química y actividades biológicas. El grupo trifluorometil aumenta aún más su estabilidad y lipofilia, convirtiéndolo en un compuesto valioso para diversas aplicaciones.

Propiedades

Fórmula molecular |

C12H7F3N2O6 |

|---|---|

Peso molecular |

332.19 g/mol |

Nombre IUPAC |

5,7-dimethyl-6,8-dinitro-2-(trifluoromethyl)chromen-4-one |

InChI |

InChI=1S/C12H7F3N2O6/c1-4-8-6(18)3-7(12(13,14)15)23-11(8)10(17(21)22)5(2)9(4)16(19)20/h3H,1-2H3 |

Clave InChI |

KZULVICGFZWJNW-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=O)C=C(OC2=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

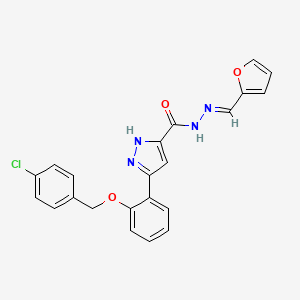

![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B11643434.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B11643436.png)

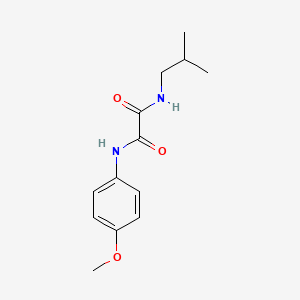

![methyl (5Z)-5-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643444.png)

![(2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11643448.png)

![2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide](/img/structure/B11643456.png)

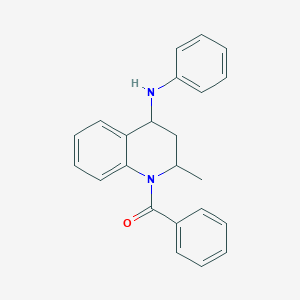

![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11643473.png)

![(2E)-1-(5-methylfuran-2-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B11643475.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B11643479.png)

![methyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11643495.png)

![1,3-dimethyl-7-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11643496.png)

![methyl (4Z)-1-(furan-2-ylmethyl)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643503.png)